molecular formula C14H12O3 B1628238 4-(3-Methoxyphenoxy)benzaldehyde CAS No. 855474-84-9

4-(3-Methoxyphenoxy)benzaldehyde

Cat. No. B1628238
CAS RN: 855474-84-9
M. Wt: 228.24 g/mol
InChI Key: MWRPISIUWVDPPB-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenoxy)benzaldehyde is a chemical compound with the molecular formula C₁₄H₁₂O₃ . It is also known as 3-(4-Methoxyphenoxy)benzaldehyde . This compound serves as a building block in the synthesis of tetrahydroisoquinolinones . Its chemical structure is shown below:

  • Physical and Chemical Properties Analysis

    • Boiling Point : Approximately 145°C at 0.4 mmHg .
    • Density : 1.089 g/mL at 25°C .
    • Refractive Index (n20/D) : 1.596 (literature value) .
  • Safety and Hazards

    • This compound is considered hazardous by the OSHA Hazard Communication Standard . It may cause skin irritation, eye damage, and respiratory system effects .
  • Scientific Research Applications

    Alternative Synthesis Methods

    Research indicates that 4-(3-Methoxyphenoxy)benzaldehyde can be involved in innovative synthesis methods. For example, a study outlines an alternative procedure for synthesizing 1,8-dimethyl-5-methoxytetralin-6-ol, demonstrating the compound's role in complex chemical transformations Banerjee, Poon, & Bedoya, 2013.

    Conductive Polymeric Materials

    Another application is in the development of electrically conductive materials. A study on the synthesis, crystal structures, and spectroscopic characterization of bis-aldehyde monomers, including 3-methoxy-4-(4′-formyl-phenoxy)benzaldehyde, and their pristine poly(azomethine)s, highlights the compound's utility in creating polymers with significant electrical conductivity Hafeez et al., 2019.

    Molecular Docking Investigations

    The compound's structural and electronic properties have also been studied, with applications in understanding molecular interactions. A work on 4-methoxybenzaldehyde, which shares structural similarities with 4-(3-Methoxyphenoxy)benzaldehyde, discusses the compound's potential inhibitory activity on tyrosinase, a key enzyme in melanin production, through molecular docking investigations Ghalla et al., 2018.

    Pyrolysis and Aromatic Hydrocarbon Formation

    In the field of thermal chemistry, the pyrolysis of vanillin (a related compound) has been studied to elucidate reaction pathways leading to aromatic hydrocarbon formation. This research provides insights into how similar compounds like 4-(3-Methoxyphenoxy)benzaldehyde might behave under thermal decomposition Shin, Nimlos, & Evans, 2001.

    Mechanism of Action

    Mode of Action

    It has been used as a building block in the synthesis of tetrahydroisoquinolinones , suggesting that it may interact with its targets to induce changes at the molecular level.

    Biochemical Pathways

    It’s known that it was used as an internal standard during the determination of hydrolytic activity of pyrethroids by gas chromatography-mass spectrometry , indicating that it may have some role in the metabolism of these compounds.

    Result of Action

    As it has been used in the synthesis of tetrahydroisoquinolinones , it may contribute to the biological activities of these compounds.

    properties

    IUPAC Name

    4-(3-methoxyphenoxy)benzaldehyde
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H12O3/c1-16-13-3-2-4-14(9-13)17-12-7-5-11(10-15)6-8-12/h2-10H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MWRPISIUWVDPPB-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC(=CC=C1)OC2=CC=C(C=C2)C=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H12O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90585634
    Record name 4-(3-Methoxyphenoxy)benzaldehyde
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90585634
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    228.24 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-(3-Methoxyphenoxy)benzaldehyde

    CAS RN

    855474-84-9
    Record name 4-(3-Methoxyphenoxy)benzaldehyde
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90585634
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    To a solution of p-fluorobenzaldehyde (1.6 mmol, 0.2 g) in dimethylformamide (8 mLs) was added 3-methoxyphenol (3.52 mmol, 0.437 g) and cesium carbonate (3.52 mmol, 1.15 g). The reaction was heated to 90° C. for 3 hours at which time it was cooled to room temperature and filtered through a fritted funnel. The reaction mixture was diluted with 125 mL of ethyl acetate and extracted with eight 15 mL portions of water and one 10 mL portion of brine. The organic layer was dried with magnesium sulfate and evaporated to dryness. The crude oil was purified by flash chromatography to recover 0.365 g (1.6 mmol) of the title product. 1H NMR (300 MHz, CDCl3) δ 9.92 (s, 1H), 7.84 (d, J=8.7, 2H), 7.29 (dd, J=5.7, 13.9, 1H), 7.07 (d, J=8.7, 2H), 6.76 (d, J=8.3, 1H), 6.72-6.57 (m, 2H), 3.80 (s, 3H). 13C NMR (75 MHz, CDCl3) δ 190.99, 163.25, 161.38, 156.42, 132.15, 130.76, 117.91, 112.63, 110.81, 106.59, 55.66.
    Quantity
    0.2 g
    Type
    reactant
    Reaction Step One
    Quantity
    0.437 g
    Type
    reactant
    Reaction Step One
    Quantity
    1.15 g
    Type
    reactant
    Reaction Step One
    Quantity
    8 mL
    Type
    solvent
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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